(2E)-2-(2-Aziridinylidene)-4-methyl-2,3-dihydro-6H-1,3-oxazin-6-one
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Overview
Description
(2E)-2-(2-Aziridinylidene)-4-methyl-2,3-dihydro-6H-1,3-oxazin-6-one is a synthetic organic compound that belongs to the class of aziridines and oxazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(2-Aziridinylidene)-4-methyl-2,3-dihydro-6H-1,3-oxazin-6-one typically involves the reaction of aziridine derivatives with oxazinone precursors under specific conditions. Common reagents used in the synthesis include:
- Aziridine derivatives
- Oxazinone precursors
- Catalysts such as Lewis acids or bases
The reaction conditions may vary, but typical conditions include:
- Temperature: 25-100°C
- Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile
- Reaction time: Several hours to days
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions and purification techniques is crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(2-Aziridinylidene)-4-methyl-2,3-dihydro-6H-1,3-oxazin-6-one can undergo various chemical reactions, including:
Oxidation: Conversion to oxaziridines or other oxidized products
Reduction: Formation of reduced aziridine or oxazine derivatives
Substitution: Nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Reagents such as alkyl halides or acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxaziridines, while reduction may produce reduced aziridine derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of complex organic molecules.
Catalysis: Employed as catalysts or catalyst precursors in various organic reactions.
Biology
Biological Probes: Utilized as probes for studying biological processes and enzyme mechanisms.
Drug Development: Investigated for potential therapeutic applications due to their unique chemical properties.
Medicine
Anticancer Agents: Explored for their potential as anticancer agents due to their ability to interact with DNA and proteins.
Antimicrobial Agents: Studied for their antimicrobial properties against various pathogens.
Industry
Materials Science: Used in the development of advanced materials with specific properties.
Polymer Chemistry: Incorporated into polymers to enhance their mechanical and chemical properties.
Mechanism of Action
The mechanism of action of (2E)-2-(2-Aziridinylidene)-4-methyl-2,3-dihydro-6H-1,3-oxazin-6-one involves its interaction with molecular targets such as enzymes, DNA, or proteins. The compound may form covalent bonds with these targets, leading to inhibition or modification of their function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Aziridine Derivatives: Compounds containing the aziridine ring structure.
Oxazine Derivatives: Compounds containing the oxazine ring structure.
Uniqueness
(2E)-2-(2-Aziridinylidene)-4-methyl-2,3-dihydro-6H-1,3-oxazin-6-one is unique due to its combination of aziridine and oxazine moieties, which confer distinct chemical reactivity and potential applications. Compared to other aziridine or oxazine derivatives, this compound may exhibit enhanced stability, reactivity, or biological activity.
Properties
Molecular Formula |
C7H8N2O2 |
---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
(2E)-2-(aziridin-2-ylidene)-4-methyl-3H-1,3-oxazin-6-one |
InChI |
InChI=1S/C7H8N2O2/c1-4-2-6(10)11-7(9-4)5-3-8-5/h2,8-9H,3H2,1H3/b7-5+ |
InChI Key |
QSIWKVMKWRXGRM-FNORWQNLSA-N |
Isomeric SMILES |
CC1=CC(=O)O/C(=C/2\CN2)/N1 |
Canonical SMILES |
CC1=CC(=O)OC(=C2CN2)N1 |
Origin of Product |
United States |
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